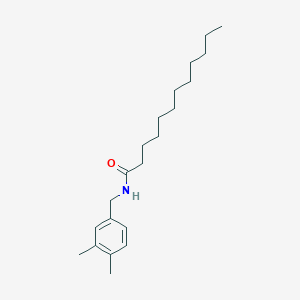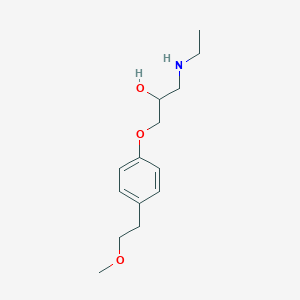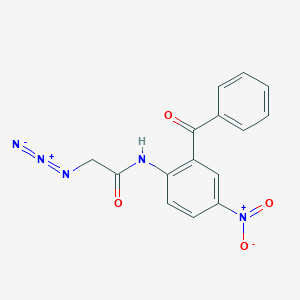
N-(3,4-Dimethylbenzyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dimethylbenzyl)dodecanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as DMDDA and is used extensively in scientific research. This compound is known to have several biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Wirkmechanismus
The mechanism of action of DMDDA is not fully understood. However, it is known to interact with cell membranes, leading to changes in their physical properties. DMDDA is also known to interact with proteins, leading to changes in their conformation and activity. These interactions are thought to be responsible for the biochemical and physiological effects of DMDDA.
Biochemical and Physiological Effects
DMDDA has several biochemical and physiological effects. It is known to increase the fluidity of cell membranes, making them more permeable to certain molecules. DMDDA is also known to disrupt the structure of lipid bilayers, leading to changes in the activity of membrane-bound enzymes. In addition, DMDDA is known to interact with proteins, leading to changes in their activity and conformation.
Vorteile Und Einschränkungen Für Laborexperimente
DMDDA has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. DMDDA is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, DMDDA also has some limitations. It is toxic at high concentrations, making it difficult to use in vivo. In addition, DMDDA can interact with other compounds in complex biological systems, leading to non-specific effects.
Zukünftige Richtungen
There are several future directions for the use of DMDDA in scientific research. One area of interest is the use of DMDDA in the preparation of lipid nanoparticles for gene delivery. Another area of interest is the use of DMDDA in the preparation of micelles for the solubilization of hydrophobic compounds. In addition, there is interest in studying the interactions of DMDDA with proteins and cell membranes in more detail, to better understand its mechanism of action.
Conclusion
In conclusion, N-(3,4-Dimethylbenzyl)dodecanamide is a valuable tool in scientific research. It is used extensively in the preparation of liposomes, micelles, and lipid nanoparticles, and has several biochemical and physiological effects. DMDDA has advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
DMDDA can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethylbenzylamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The purity of the product can be confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
DMDDA is widely used in scientific research as a tool to study various biological processes. It is commonly used as a surfactant in the preparation of liposomes, which are used to deliver drugs to specific target cells. DMDDA is also used in the preparation of micelles, which are used to solubilize hydrophobic compounds. In addition, DMDDA is used as a cationic lipid in the preparation of lipid nanoparticles, which are used for gene delivery.
Eigenschaften
CAS-Nummer |
102366-73-4 |
|---|---|
Produktname |
N-(3,4-Dimethylbenzyl)dodecanamide |
Molekularformel |
C21H35NO |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
N-[(3,4-dimethylphenyl)methyl]dodecanamide |
InChI |
InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-11-12-13-21(23)22-17-20-15-14-18(2)19(3)16-20/h14-16H,4-13,17H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
ZVPBVGLFEPZQCG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |
Andere CAS-Nummern |
102366-73-4 |
Synonyme |
N-[(3,4-dimethylphenyl)methyl]dodecanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B26973.png)








